4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
The compound 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a thiophen-2-yl substituent at position 2, and an oxolan-2-ylmethylamine moiety at position 3.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXHULPOVLFJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and benzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and oxirane compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing oxazole and benzenesulfonamide moieties exhibit promising anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Case Studies
- A study on related benzenesulfonamide derivatives showed that modifications at the oxazole position can enhance anticancer activity against multiple cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents could significantly improve efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 3.5 |
| Compound C | HeLa | 4.2 |
Anti-inflammatory Properties
The benzenesulfonyl group is known to possess anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Compounds similar to 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation.
Antimicrobial Activity
Some studies have indicated that compounds with a similar structural framework exhibit antimicrobial properties against a range of bacteria and fungi. The incorporation of thiophene and oxazole rings may enhance the interaction with microbial targets.
Research Findings
A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Other Pharmacological Activities
Apart from anticancer and anti-inflammatory effects, the compound may also exhibit other pharmacological activities, including:
- Antioxidant activity: Protecting cells from oxidative stress.
- Neuroprotective effects: Potentially beneficial in neurodegenerative diseases.
Research into these areas is ongoing, with preliminary studies indicating that the compound's unique structure may confer additional therapeutic benefits beyond those already established.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazol-5-Amine Derivatives
The following table summarizes key structural and functional differences between the target compound and related 1,3-oxazol-5-amine derivatives:
Key Observations:
- Sulfonyl Groups : The benzenesulfonyl group in the target compound and D072-0612/0886 may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide-based drugs .
- Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound differs from thiazole rings in aurora kinase inhibitors (e.g., ), which may alter electronic properties and target specificity.
Antiproliferative Thiophene-Containing Analogues
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit potent anticancer activity (IC₅₀: 1.28 μg/mL against MCF7 breast cancer cells). While the core structure differs (1,3,4-thiadiazole vs. 1,3-oxazole), the shared thiophen-2-yl motif suggests that the target compound may also interact with similar biological targets, such as tyrosine kinases or DNA replication machinery .
Sulfonamide-Based Analogues
The compound 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine () shares the benzenesulfonyl group with the target compound but features a thiazole ring and pyridin-3-ylmethylamine. Such structural variations highlight that:
- Pyridine vs. Oxolane : The pyridin-3-ylmethyl group in ’s compound could improve water solubility compared to the oxolan-2-ylmethyl group in the target compound .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine , identified by CAS number 627832-96-6, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related oxazol derivatives have demonstrated their effectiveness against various bacterial strains. A notable study reported that certain oxazol derivatives suppressed bacterial biofilm formation significantly at concentrations as low as .
Anticancer Activity
The anticancer potential of this compound class has been explored in several studies. A recent investigation into derivatives of oxazoles showed promising cytotoxic effects against multiple cancer cell lines. The results indicated that specific modifications in the chemical structure could enhance efficacy, with some derivatives exhibiting IC50 values as low as against non-small cell lung cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H522 | 0.06 |
| Compound B | HT29 | 0.1 |
| Compound C | MCF7 | 2.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been studied extensively. For example, a series of benzylidene oxazolones exhibited significant inhibition of the COX-2 enzyme, a key target in inflammation pathways. One derivative showed an IC50 of , outperforming traditional anti-inflammatory drugs like celecoxib .
Case Studies
- Study on Antimicrobial Efficacy
- Anticancer Evaluation
- Anti-inflammatory Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
